SB-265610

Descripción general

Descripción

SB 265610: es un antagonista alostérico, no peptídico, selectivo y competitivo del receptor de quimiocinas tipo 2 (CXCR2). Este compuesto es conocido por su capacidad de bloquear la movilización de calcio inducida por el quimioatrayente de neutrófilos inducido por citocinas-1 (CINC-1) y la quimiotaxis de neutrófilos . Ha sido ampliamente utilizado en investigación científica para estudiar las respuestas inflamatorias y las vías relacionadas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: SB 265610 se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de isocianato de 2-bromofenilo con 7-ciano-1H-benzo[d][1,2,3]triazol-4-amina. La reacción generalmente ocurre en un solvente orgánico como el dimetilsulfóxido (DMSO) bajo condiciones controladas de temperatura y presión .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para SB 265610 no están ampliamente documentados, la síntesis generalmente sigue principios similares de química orgánica utilizados en entornos de laboratorio. El proceso involucra el control cuidadoso de las condiciones de reacción para asegurar una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: SB 265610 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el átomo de bromo y el grupo ciano. Estas reacciones pueden ser facilitadas por varios reactivos y catalizadores bajo condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Se utilizan comúnmente reactivos como hidruro de sodio (NaH) o carbonato de potasio (K2CO3) en solventes apróticos polares como DMSO o dimetilformamida (DMF).

Condiciones de reacción: Estas reacciones generalmente ocurren a temperaturas elevadas (50-100 °C) y pueden requerir condiciones de atmósfera inerte para evitar reacciones secundarias no deseadas

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución del átomo de bromo con un nucleófilo puede producir varios derivados sustituidos de SB 265610 .

Aplicaciones Científicas De Investigación

Química: SB 265610 se utiliza como un compuesto de herramienta para estudiar la unión e inhibición de los receptores CXCR2. Ayuda a comprender las relaciones estructura-actividad de los antagonistas de los receptores de quimiocinas .

Biología: En la investigación biológica, SB 265610 se utiliza para investigar el papel de CXCR2 en la quimiotaxis de neutrófilos y las respuestas inflamatorias. Se ha demostrado que inhibe la acumulación de neutrófilos en modelos de lesión pulmonar y otras afecciones inflamatorias .

Medicina: SB 265610 tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades caracterizadas por una infiltración excesiva de neutrófilos, como la enfermedad pulmonar obstructiva crónica (EPOC) y la fibrosis quística. También se está explorando por sus propiedades anticancerígenas debido a su capacidad para modular el microambiente tumoral .

Industria: Si bien su uso principal es en investigación, el papel de SB 265610 en la modulación de las vías inflamatorias lo convierte en un candidato para el desarrollo de fármacos y aplicaciones farmacéuticas .

Mecanismo De Acción

SB 265610 ejerce sus efectos uniéndose al receptor CXCR2 de manera alostérica, lo que significa que se une a un sitio distinto del sitio de unión del agonista. Esta unión evita que el receptor sea activado por sus ligandos naturales, como la interleucina-8 (IL-8) y CINC-1 . Al inhibir la activación de CXCR2, SB 265610 reduce la movilización de calcio y la quimiotaxis de neutrófilos, modulando así las respuestas inflamatorias .

Comparación Con Compuestos Similares

Compuestos similares:

SB 225002: Otro antagonista de CXCR2 con efectos inhibitorios similares sobre la quimiotaxis de neutrófilos

SCH 527123: Un antagonista potente y selectivo de CXCR2 utilizado en investigación y posibles aplicaciones terapéuticas

Singularidad: SB 265610 es único debido a su alta selectividad y potencia como antagonista de CXCR2. Su naturaleza no peptídica y alostérica lo distingue de otros inhibidores de CXCR2, convirtiéndolo en una herramienta valiosa en el estudio de la biología de los receptores de quimiocinas y las vías inflamatorias .

Actividad Biológica

SB-265610 is a potent antagonist of the C-X-C chemokine receptor type 2 (CXCR2), which plays a crucial role in mediating inflammatory responses, particularly in the recruitment of neutrophils to sites of inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.

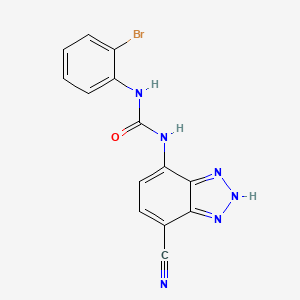

- Chemical Name : N-(2-Bromophenyl)-N'-(7-cyano-1H-benzotriazol-4-yl)urea

- Molecular Formula : C14H9BrN6O

- Purity : ≥98%

This compound acts as an allosteric inverse agonist at the CXCR2 receptor. It binds to a site distinct from the agonist binding site, effectively preventing receptor activation by interfering with G protein coupling. This mechanism has been demonstrated through various binding studies, which show that this compound can shift concentration-response curves for CXCR2 agonists like IL-8 and GROα, indicating its inhibitory effects on receptor signaling pathways .

In Vitro Activity

- Calcium Mobilization Assays :

- Chemotaxis Inhibition :

In Vivo Efficacy

- Inflammatory Lung Injury :

- Bronchopulmonary Dysplasia (BPD) :

- Chronic Neutropenia Models :

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Focus | Model Type | Key Findings |

|---|---|---|

| Calcium Mobilization | In Vitro | IC50 for CINC-1: 3.4 nM; no effect on C5a |

| Chemotaxis | Neutrophils | Significant inhibition of CINC-induced chemotaxis |

| Lung Injury | Animal Model | Reduced neutrophil accumulation in ARDS models |

| Bronchopulmonary Dysplasia | Premature Sheep | Improved survival rates; reduced leukocyte influx |

| Chronic Neutropenia | Human Patient Samples | Altered neutrophil migration dynamics |

Case Study 1: Efficacy in Lung Injury

In a controlled experiment involving Sprague-Dawley rats, this compound was administered alongside LPS to assess its protective effects against inflammatory lung injury. The results showed a marked reduction in total white blood cell (WBC) and neutrophil counts in bronchoalveolar lavage fluid (BALF), indicating effective modulation of the inflammatory response .

Case Study 2: Chronic Neutropenia

A cohort study examined patients with biallelic CXCR2 mutations. The administration of this compound confirmed its role in restoring chemotactic responses in neutrophils, highlighting its potential therapeutic applications for conditions characterized by impaired neutrophil function .

Propiedades

IUPAC Name |

1-(2-bromophenyl)-3-(7-cyano-2H-benzotriazol-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN6O/c15-9-3-1-2-4-10(9)17-14(22)18-11-6-5-8(7-16)12-13(11)20-21-19-12/h1-6H,(H2,17,18,22)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDUMQWZEOMXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C3=NNN=C23)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175339 | |

| Record name | SB-265610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211096-49-0 | |

| Record name | SB-265610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211096490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-265610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 211096-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SB-265610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P785F0579 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.